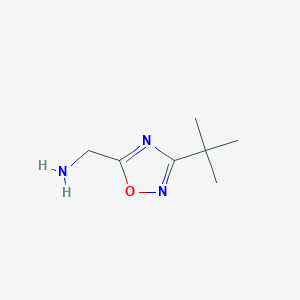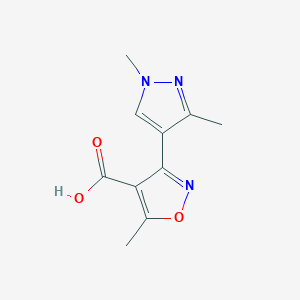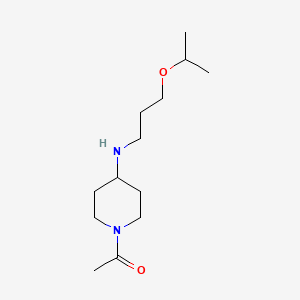![molecular formula C9H9BN2O2 B1293131 [3-(1H-ピラゾール-3-イル)フェニル]ボロン酸 CAS No. 1100095-25-7](/img/structure/B1293131.png)
[3-(1H-ピラゾール-3-イル)フェニル]ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(1H-pyrazol-3-yl)phenyl]boronic acid is an organic compound with the molecular formula C9H9BN2O2. It is a boronic acid derivative featuring a pyrazole ring attached to a phenyl ring, which is further bonded to a boronic acid group.
科学的研究の応用
[3-(1H-pyrazol-3-yl)phenyl]boronic acid has a wide range of applications in scientific research:
作用機序
Target of Action
Related compounds such as pyrazoline derivatives have shown potential as neuroprotective agents by targeting enzymes like acetylcholinesterase .
Mode of Action
Boronic acid derivatives are known to participate in suzuki-miyaura coupling, a widely applied transition metal catalyzed carbon-carbon bond forming reaction . This suggests that [3-(1H-pyrazol-3-yl)phenyl]boronic acid may interact with its targets through similar mechanisms.
Biochemical Pathways
Related compounds such as pyrazoline derivatives have been implicated in pathways involving reactive oxygen species (ros), which are produced through routine metabolic pathways and increase dramatically under cellular damage .
Result of Action
Related compounds have shown various biological activities such as antibacterial, antitumor, antidiabetic, and antioxidant activities .
Action Environment
The action of [3-(1H-pyrazol-3-yl)phenyl]boronic acid can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at temperatures between 2-8°C to maintain its stability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-pyrazol-3-yl)phenyl]boronic acid typically involves the coupling of a pyrazole derivative with a phenylboronic acid precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the pyrazole and phenylboronic acid . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide, conducted under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of [3-(1H-pyrazol-3-yl)phenyl]boronic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and more efficient catalysts, can enhance yield and reduce production costs .
Types of Reactions:
Oxidation: [3-(1H-pyrazol-3-yl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronate esters, alcohols.
Substitution: Halogenated or nitro-substituted pyrazole derivatives.
類似化合物との比較
Phenylboronic acid: Lacks the pyrazole ring, making it less versatile in certain synthetic applications.
Pyrazoleboronic acid: Similar structure but may differ in reactivity and specificity due to the absence of the phenyl group.
Uniqueness: [3-(1H-pyrazol-3-yl)phenyl]boronic acid is unique due to the presence of both the pyrazole and phenyl groups, which confer distinct reactivity and binding properties. This dual functionality makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
特性
IUPAC Name |
[3-(1H-pyrazol-5-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6,13-14H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRAGHYTEHJUTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=NN2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1293064.png)





